Product packaging for 6-Methoxybenzo[b]thiophene-2,3-dione(Cat. No.:CAS No. 63675-77-4)

6-Methoxybenzo[b]thiophene-2,3-dione

Cat. No.: B1621887
CAS No.: 63675-77-4
M. Wt: 194.21 g/mol
InChI Key: ZOHKZLZEKUEPIR-UHFFFAOYSA-N
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Description

6-Methoxybenzo[b]thiophene-2,3-dione (CAS 63675-77-4) is a benzo[b]thiophene derivative supplied as a key synthetic intermediate for chemical and materials science research. The compound features a dione functional group on its thiophene ring, making it a versatile precursor for the development of more complex heterocyclic systems. Benzo[b]thiophene scaffolds are pivotal in materials science, particularly in the development of organic semiconductors for electronic devices like organic field-effect transistors (OFETs) . Their extensive conjugated system and flat molecular structure enhance π-orbital overlapping, which is crucial for high charge transport characteristics . Furthermore, the broader class of thiophene derivatives is recognized for its significant role in medicinal chemistry, serving as a core structure in various pharmacological agents . As a specialized chemical building block, this product is intended for use by qualified researchers in laboratory settings. It is strictly for Research Use Only (RUO) and is not designed, evaluated, or approved for any form of human, veterinary, or household use. Chemical Identifiers: : 63675-77-4 Molecular Formula: C 9 H 6 O 3 S Molecular Weight: 194.21 g/mol Storage & Handling: Store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O3S B1621887 6-Methoxybenzo[b]thiophene-2,3-dione CAS No. 63675-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-benzothiophene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c1-12-5-2-3-6-7(4-5)13-9(11)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHKZLZEKUEPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392500
Record name 6-methoxy-1-benzothiophene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63675-77-4
Record name 6-methoxy-1-benzothiophene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methoxybenzo B Thiophene 2,3 Dione and Analogues

Classical and Established Synthetic Routes to Benzo[b]thiophene-2,3-diones

The traditional synthesis of benzo[b]thiophene-2,3-diones, or thioisatins, has relied on robust and well-established chemical transformations. These methods often involve the construction of the thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative.

Friedel-Crafts Cyclization Approaches for Thioisatin Derivatives

A cornerstone in the synthesis of thioisatin and its derivatives is the intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of an appropriately substituted thiophenylacetyl chloride. For the synthesis of 6-methoxybenzo[b]thiophene-2,3-dione, a plausible precursor would be (4-methoxyphenylthio)acetyl chloride. The cyclization is generally promoted by a Lewis acid, such as aluminum chloride, or a strong protic acid like polyphosphoric acid.

An analogous acid-catalyzed intramolecular cyclization has been reported for the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302). In this process, α-(3-methoxyphenylthio)-4-methoxyacetophenone undergoes cyclization in neat polyphosphoric acid at temperatures between 85°C and 90°C. This reaction, however, yields a mixture of regioisomers, with the 6-methoxy derivative being the major product. rsc.orggoogle.com This highlights a common challenge in Friedel-Crafts reactions with substituted benzenes, where regioselectivity can be an issue.

The general mechanism for the Friedel-Crafts acylation involves the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The electron-donating nature of the methoxy (B1213986) group at the para-position of the thiophenyl precursor directs the cyclization to the ortho-position, leading to the desired 6-methoxy substitution pattern on the resulting benzo[b]thiophene core.

Table 1: Examples of Friedel-Crafts Cyclization for Benzo[b]thiophene Analogues

Starting MaterialCatalyst/ConditionsProductReference
α-(3-methoxyphenylthio)-4-methoxyacetophenonePolyphosphoric acid, 85-90°C6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene rsc.orggoogle.com
(4-Methoxyphenylthio)acetyl chloride (hypothetical)AlCl₃ or Polyphosphoric acidThis compound-

Precursor Design and Functional Group Introduction for Substituted Benzo[b]thiophene-2,3-diones

The synthesis of substituted benzo[b]thiophene-2,3-diones is highly dependent on the design and preparation of the starting materials. The substituents on the final product are typically introduced on the aniline (B41778) or thiophenol precursor before the cyclization step. For this compound, the key starting material is 4-methoxyphenol, which can be converted to 4-methoxythiophenol.

A variety of methods exist for the synthesis of substituted thiophenols. One common approach involves the Newman-Kwart rearrangement. Copper-catalyzed couplings of aryl iodides with sulfur sources have also been developed to produce a wide range of substituted aryl thiols, including those with methoxy groups. organic-chemistry.org

Once the substituted thiophenol is obtained, it can be reacted with oxalyl chloride to form an intermediate that undergoes intramolecular Friedel-Crafts cyclization to yield the desired thioisatin. The presence of the methoxy group can influence the reactivity and regioselectivity of these reactions.

A documented synthesis of a closely related analogue, 6-methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid, starts from 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride. beilstein-journals.org This highlights a strategy where the core 6-methoxybenzo[b]thiophene (B1315557) structure is first assembled and then further functionalized at the 2 and 3-positions.

Modern and Advanced Synthetic Strategies for this compound Derivatives

Contemporary organic synthesis has introduced a range of more sophisticated and efficient methods for the construction of heterocyclic systems, including benzo[b]thiophenes. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Palladium-Mediated Annulation Methodologies for Heterocyclic Systems

Palladium-catalyzed cross-coupling and annulation reactions have become powerful tools for the synthesis of complex aromatic and heterocyclic compounds. The synthesis of benzo[b]thiophenes can be achieved through various palladium-catalyzed strategies, such as the coupling of o-iodothioanisole with terminal acetylenes followed by electrophilic cyclization. nih.govnih.gov This approach allows for the introduction of a wide range of substituents at the 2- and 3-positions of the benzo[b]thiophene core.

While a direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of these methodologies can be applied. For instance, a suitably substituted o-halo-methoxy-thiophenol derivative could potentially undergo a palladium-catalyzed carbonylative annulation to form the dione (B5365651) ring. Palladium-catalyzed C-H activation and functionalization is another advanced strategy that could be envisioned for the direct synthesis of functionalized benzo[b]thiophenes. researchgate.net

Electrophilic Cyclization Reactions for Benzo[b]thiophene Frameworks

Electrophilic cyclization is a key step in many benzo[b]thiophene syntheses. These reactions involve the attack of an internal nucleophile, typically a sulfur atom, onto an activated unsaturated system, such as an alkyne or an alkene. The synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved through the electrophilic cyclization of o-(1-alkynyl)thioanisole derivatives. nih.govnih.gov Various electrophiles, including iodine, bromine, and N-bromosuccinimide (NBS), can be used to initiate the cyclization.

A more recent development involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as a source of an electrophilic thiomethyl group for the cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This method provides 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. The presence of a methoxy group on the aromatic ring of the precursor is generally well-tolerated in these types of reactions and can influence the electron density of the reacting system.

Multicomponent Reactions for Benzo[b]thiophene Conjugates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not prevalent in the literature, the principles of MCRs have been applied to the synthesis of other highly substituted benzo[b]thiophene derivatives.

For instance, a one-pot synthesis of 2,3-disubstituted benzo[b]thiophenes has been achieved via a Cu(I)-catalyzed intramolecular cyclization from dithioesters and o-halophenyl acetonitriles. rsc.org This reaction tolerates a range of functional groups, including methoxy substituents. The development of novel MCRs remains an active area of research and holds promise for the future synthesis of complex heterocyclic structures like substituted thioisatins.

Table 2: Summary of Synthetic Methodologies

MethodologyKey FeaturesApplicability to this compound
Classical Friedel-Crafts Cyclization Use of strong Lewis or protic acids; potential for regioisomeric mixtures.Directly applicable with appropriate precursors, though regioselectivity needs to be controlled.
Precursor Design and Functionalization Introduction of substituents at an early stage; relies on availability of starting materials.Crucial for introducing the 6-methoxy group via substituted thiophenols.
Palladium-Mediated Annulation High efficiency and functional group tolerance; mild reaction conditions.Potentially applicable through carbonylative annulation or C-H activation strategies.
Electrophilic Cyclization Versatile for constructing the thiophene ring; various electrophiles can be used.Applicable to precursors containing a 4-methoxyphenylthio group and an alkyne moiety.
Multicomponent Reactions High atom economy and efficiency; rapid construction of molecular complexity.Potential for future development of direct synthetic routes.

Flash Vacuum Pyrolysis (FVP) as a Synthetic Route for Related Compounds

Flash Vacuum Pyrolysis (FVP) is a powerful technique for the synthesis of reactive molecules and heterocyclic compounds in a solvent-free and air-free environment. semanticscholar.org This method involves heating a precursor under high vacuum, causing it to volatilize and pass through a hot zone where pyrolysis occurs. The products are then rapidly cooled and collected in a cold trap. semanticscholar.org FVP is particularly advantageous for generating monomeric products that are prone to dimerization or further reaction under normal solution-phase conditions. semanticscholar.org

While the direct synthesis of this compound via FVP is not extensively documented, the technique has been successfully applied to create analogous and related thiophene structures. For instance, the thermal behavior of 1,6,6aλ4-trithiapentalenes under FVP conditions has been investigated, leading to the formation of thiophenethiols. rsc.orgresearchgate.net The main fragmentation products are identified as thiophene-3-thiones or their thiol tautomers. researchgate.net

A notable application of FVP is the generation of heteroindoxyls through a nitrene insertion process. semanticscholar.org For example, the pyrolysis of 2-acetyl-3-azido semanticscholar.orgbenzothiophene (B83047) at 300 °C yields 3-methyl semanticscholar.orgbenzothieno[3,2-c]isoxazole. At higher temperatures, this reaction can produce the heteroindoxyl 1,2-dihydro semanticscholar.orgbenzothieno[3,2-b]pyrrol-3-one, an analogue of the benzothiophene system. semanticscholar.org Such reactions are valuable because the indoxyl products can easily undergo oxidative dimerization to form indigotin (B1671874) and its heteroanalogues, demonstrating the utility of FVP in preparing precursors to complex dye-like molecules. semanticscholar.org The unimolecular pyrolysis of thiophene itself has been studied using high-level ab initio methods, revealing that the most probable initiation steps are 2,3-H and 3,2-H shifts. bohrium.com

Table 1: Key Parameters from FVP Reactions of Azide (B81097) Precursors semanticscholar.org

Precursor CompoundTemperature for >95% Azide DecompositionProduct(s)
2-Acetyl-3-azido semanticscholar.orgbenzothiophene300 °C3-Methyl semanticscholar.orgbenzothieno[3,2-c]isoxazole
2-Acetyl-3-azido semanticscholar.orgbenzothiophene>300 °C1,2-Dihydro semanticscholar.orgbenzothieno[3,2-b]pyrrol-3-one

This table illustrates the temperature-dependent product formation in the FVP of a benzothiophene azide precursor.

Synthesis of Key Intermediates for 6-Methoxybenzo[b]thiophene Functionalization

Preparation of 6-Methoxy-substituted Thiophenol Precursors

The synthesis of 6-methoxybenzo[b]thiophene derivatives often begins with appropriately substituted thiophenols. A common route to thiophenols is the reduction of the corresponding benzenesulfonyl chloride, for instance, with zinc. wikipedia.org Another classical method involves the action of elemental sulfur on a phenyl magnesium halide or phenyllithium, followed by acidification. wikipedia.org

For substituted thiophenols, modern cross-coupling methods are prevalent. A copper(I) iodide-catalyzed coupling reaction between aryl iodides and sulfur powder, followed by reduction with sodium borohydride, can produce aryl thiols in good to excellent yields. organic-chemistry.org This methodology is tolerant of a wide range of functional groups, including methoxy substituents. organic-chemistry.org The Newman–Kwart rearrangement provides an alternative pathway, where phenols are converted into thiophenols. wikipedia.org This involves the initial formation of an O-aryl dialkylthiocarbamate, which upon heating, rearranges to the isomeric S-aryl derivative that can then be hydrolyzed to the thiophenol. wikipedia.org

A key intermediate for certain benzo[b]thiophene syntheses is α-(3-methoxyphenylthio)-4-methoxyacetophenone. Its preparation is a crucial step in a patented acid-catalyzed intramolecular cyclization/rearrangement process that yields a mixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and its 4-methoxy regioisomer. google.comgoogle.com

Synthesis of Halogenated 6-Methoxybenzo[b]thiophene Intermediates

Halogenated benzo[b]thiophenes are versatile intermediates for further functionalization, often via cross-coupling reactions. A particularly effective method for their synthesis is through the electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov This approach is environmentally benign, using sodium halides as the halogen source in the presence of copper(II) sulfate (B86663) in an ethanol (B145695) solvent, and produces 3-halo substituted benzo[b]thiophenes in high yields. nih.gov

While the literature provides broad methodologies, specific examples confirm the synthesis of halogenated 6-methoxybenzo[b]thiophenes. For instance, 3-chloro-6-methoxybenzo[b]thiophene-2-carbonyl chloride serves as a starting material for the synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. Similarly, Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate has been synthesized from 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) and ethyl thioglycolate, followed by cyclization. nih.gov These examples underscore the accessibility of halogenated 6-methoxybenzo[b]thiophene intermediates for further synthetic elaboration. nih.gov

Table 2: Synthesis of 3-Halobenzo[b]thiophene Derivatives via Electrophilic Cyclization nih.gov

Starting Alkynyl Thioanisole (B89551)Halogen SourceProductYield
Cyclohexyl substituted alkynyl thioanisole (7)NaCl3-chloro benzo[b]thiophene derivative (28)90%
Cyclohexyl substituted alkynyl thioanisole (7)NaBr3-bromo benzo[b]thiophene derivative (29)92%
Substituted propargyl alcohol (8)NaCl2-(3-chlorobenzo[b]thiophen-2-yl)propan-2-ol (30)77%
Substituted propargyl alcohol (8)NaBrBromo analogue (31)85%

This table summarizes the yields of various 3-halobenzo[b]thiophene derivatives synthesized using a green halocyclization reaction.

Derivatization and Elaboration of Carbonyl Functionalities

The 2,3-dione functionality in this compound presents two reactive carbonyl groups that are prime sites for derivatization and molecular elaboration. The chemistry of these diones is analogous to that of isatins (indole-2,3-diones), allowing for a wide range of condensation reactions.

Reactions with hydrazine (B178648) derivatives are common. For example, substituted benzo[b]thiophene-2-carboxylic hydrazides react with various aromatic or heteroaromatic aldehydes to form a collection of acylhydrazone products. nih.gov In a related system, 6-methoxy-2-hydrazinobenzothiazole, prepared from 6-methoxy-2-aminobenzothiazole and hydrazine hydrate, undergoes condensation with aldehydes to yield hydrazones. ekb.eg This intermediate can also react with ethyl acetoacetate (B1235776) to form a pyrazole-fused benzothiazole (B30560). ekb.eg

These transformations highlight the potential for the carbonyl groups in this compound to react with nucleophiles like hydrazines, amines, and active methylene (B1212753) compounds to generate a diverse library of derivatives. The synthesis of thiazole-based anticancer agents has involved the reaction of thiazoline (B8809763) Weinreb amides (a carbonyl derivative) with organolithium or Grignard reagents, demonstrating that carbon-carbon bond formation at a carbonyl-related position is a viable strategy for elaboration. nih.gov Such derivatizations are crucial for modifying the physicochemical and biological properties of the parent compound.

Reactivity and Transformations of 6 Methoxybenzo B Thiophene 2,3 Dione Systems

Carbonyl Group Reactivity and Functionalization

The adjacent carbonyl groups at the 2- and 3-positions of the benzo[b]thiophene core are key to the molecule's reactivity, serving as sites for nucleophilic attack and condensation.

Nucleophilic Additions to the Dicarbonyl Moiety

The electrophilic nature of the carbonyl carbons in 6-methoxybenzo[b]thiophene-2,3-dione facilitates additions by various nucleophiles. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, functionalizing the heterocyclic core. The outcomes of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

Condensation Reactions with Nitrogen-Containing Nucleophiles

This compound readily undergoes condensation reactions with nitrogen-based nucleophiles, such as amines and hydrazines, to form a range of heterocyclic products. For instance, the reaction of benzo[b]thiophene-2,3-dione (B19949) with amidrazones in refluxing ethanol (B145695), catalyzed by trimethylamine, yields 4-aryl-3-phenyl-1,2,4-triazine-5,6-dione derivatives. researchgate.net This type of reaction involves the initial nucleophilic attack of the nitrogen compound on one of the carbonyl groups, followed by cyclization and dehydration to form the final heterocyclic system. researchgate.net

Similarly, the combination of the benzo[b]thiophene nucleus with an acylhydrazone functional group has been explored for the synthesis of new compounds. nih.gov The reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide with various aldehydes leads to the formation of acylhydrazone derivatives. nih.gov These reactions highlight the utility of the dicarbonyl moiety in constructing more complex molecular architectures.

The general mechanism for the condensation of 2-aminothiophenols with carbonyl compounds involves the formation of an imine thiophenol, followed by cyclization to a benzothiazolidine, and subsequent reduction to a 2-substituted benzothiazole (B30560). mdpi.com

Table 1: Examples of Condensation Reactions

Reactant 1 Reactant 2 Product Type Reference
Benzo[b]thiophene-2,3-dione Amidrazones 1,2,4-Triazine-5,6-diones researchgate.net
Substituted benzo[b]thiophene-2-carboxylic hydrazide Aromatic/Heteroaromatic aldehydes Acylhydrazones nih.gov

Oxidative Transformations and Rearrangements

The benzo[b]thiophene ring system can undergo oxidative transformations. For example, 2-substituted benzo[b]thiophenes can be oxidized by meta-chloroperoxybenzoic acid in the presence of BF3·Et2O to form the corresponding S-oxides. researchgate.net These S-oxides are themselves reactive species that can participate in further reactions, including cycloadditions. researchgate.net The oxidation of the sulfur atom modifies the electronic properties of the ring system, influencing its reactivity in subsequent transformations.

Cycloaddition Reactions of Benzo[b]thiophene-2,3-diones

The dicarbonyl moiety and the aromatic part of this compound can participate in cycloaddition reactions, offering pathways to polycyclic and spirocyclic compounds.

Photocycloadditions with Olefins: [4+2] Cycloadduct Formation

While specific examples involving this compound are not detailed in the provided search results, benzo[b]thiophene S-oxides, which are derivatives of benzo[b]thiophenes, can act as dienes in [4+2] cycloaddition reactions. researchgate.net This suggests that the benzo[b]thiophene core, under appropriate conditions and with suitable modification (like oxidation to the S-oxide), can participate as a 4π component in Diels-Alder type reactions with alkenes and alkynes. researchgate.net

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing five-membered nitrogen-containing heterocycles. nih.gov Azomethine ylides, which are transient species generated in situ, react with various dipolarophiles. nih.gov The dicarbonyl groups of benzo[b]thiophene-2,3-diones can act as dipolarophiles in these reactions. nih.gov

A study on the reactivity of a non-stabilized azomethine ylide with nitro-substituted isatoic anhydrides, which also contain a carbonyl group within a heterocyclic system, demonstrated that 1,3-dipolar cycloaddition occurs at the carbonyl group. researchgate.net This indicates the potential for similar reactivity with the carbonyls of this compound.

Furthermore, the dearomative [3+2] 1,3-dipolar cycloaddition reaction of nitrobenzothiophenes with non-stabilized azomethine ylides has been developed to synthesize benzo organic-chemistry.orgnih.govthieno[2,3-c]pyrroles. nih.gov This highlights the ability of the benzo[b]thiophene system to act as a dipolarophile, leading to the formation of fused tricyclic structures. nih.gov

Table 2: Participating Moieties in Cycloaddition Reactions

Reaction Type Dipole/Diene Dipolarophile/Dienophile Product Type Reference
[4+2] Cycloaddition Benzo[b]thiophene S-oxides Alkenes/Alkynes Cycloadducts researchgate.net
[3+2] Cycloaddition Azomethine Ylides Nitrobenzothiophenes Benzo organic-chemistry.orgnih.govthieno[2,3-c]pyrroles nih.gov

Ring Opening and Rearrangement Processes

The structural arrangement of this compound allows for a range of ring-opening and rearrangement reactions, providing pathways to diverse and complex molecular architectures. These transformations are often initiated by the inherent strain and reactivity of the five-membered thiophene-2,3-dione ring system.

Cleavage of Carbon-Sulfur Bonds in Thioisatin Derivatives

The carbon-sulfur (C-S) bond in the thiophene (B33073) ring of this compound and its derivatives is susceptible to cleavage under various conditions, leading to ring-opened intermediates that can be trapped or undergo further reactions. This reactivity is a key feature in the synthetic utility of thioisatins.

Nucleophilic attack at the carbonyl carbons can initiate the cleavage of the C-S bond. For instance, reactions with certain nucleophiles can lead to the opening of the thiophene ring. While specific studies on this compound are limited, the general reactivity of thioisatins suggests that strong nucleophiles can induce the scission of the C-S bond, particularly after initial interaction with one of the carbonyl groups. This process can be influenced by the nature of the nucleophile and the reaction conditions.

Oxidative conditions can also promote C-S bond cleavage. The reaction with oxidizing agents like hydrogen peroxide can lead to the cleavage of the carbon-sulfur bond in thiols and dithioethers. rsc.org This principle can be extended to the thioether in the thiophene ring of this compound, where oxidation of the sulfur atom could facilitate ring opening.

Table 1: Examples of C-S Bond Cleavage in Thiophene Derivatives
ReactantReagent/ConditionProduct TypeReference
Hydride–thiolate complexes of molybdenum and tungstenTetrahydrofuran (thf)–ROHAryl C-S bond cleavage products rsc.org
MethoxythioanisolesSodium in hexamethylphosphoramide (B148902) (HMPA)Methoxythiophenols (C-S bond cleavage) capes.gov.br
Thiophenes and dithioethers with an α-carboxylic groupHydrogen peroxide (in situ generated)Reduced products via C-S bond cleavage rsc.org
Organosulfur compounds (thiols, sulfides, sulfoxides, sulfones)Co-N-C catalyst, O2, NH3Nitriles via oxidative cleavage and ammoxidation nih.gov

Ring Expansion Reactions leading to Fused Heterocycles

This compound is a valuable scaffold for the synthesis of larger, fused heterocyclic systems through ring expansion reactions. These transformations typically involve the reaction of the dicarbonyl moiety with binucleophiles, leading to the formation of new six- or seven-membered rings fused to the original benzene (B151609) ring.

A prominent example is the synthesis of quinoxaline (B1680401) derivatives. The reaction of 1,2-dicarbonyl compounds, such as this compound, with o-phenylenediamines is a well-established method for constructing the quinoxaline ring system. chim.itnih.gov In this reaction, the two amino groups of the o-phenylenediamine (B120857) condense with the two carbonyl groups of the thioisatin, leading to the formation of a dihydropyrazine (B8608421) ring, which then aromatizes to the stable quinoxaline. The methoxy (B1213986) group on the benzo[b]thiophene backbone would be retained in the final fused product.

Another important class of fused heterocycles accessible from thioisatin derivatives are 1,4-benzothiazines. nih.govfrontiersin.org These can be synthesized through various routes, often involving the reaction of a 2-aminothiophenol (B119425) derivative with a suitable precursor. In the context of this compound, a plausible, albeit less direct, pathway could involve a ring-opening and rearrangement sequence to provide an intermediate that can cyclize to form a 1,4-benzothiazine structure. More directly, related structures can be synthesized from 2-aminothiophenols and α-haloketones or 1,3-dicarbonyl compounds. nih.gov

Furthermore, spirocyclic compounds can be formed through reactions that involve one of the carbonyl groups and the adjacent quaternary carbon. For instance, reactions leading to spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] have been reported from related systems, highlighting the potential for complex scaffold synthesis. rsc.orgresearchgate.net

Table 2: Synthesis of Fused Heterocycles from Dicarbonyl Precursors
Dicarbonyl Precursor TypeReagentFused HeterocycleReference
1,2-Diketones/Isatinso-PhenylenediaminesQuinoxalines chim.itnih.gov
2-AminothiophenolBromoacetophenones1,4-Benzothiazines nih.gov
N-phenacylbenzothiazolium bromides3-MethyleneoxindolesSpiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3′-indolines] rsc.org
(Z)‐3‐hydroxy‐1‐(2‐hydroxyphenyl)‐3‐(2‐halogenphenyl)prop‐2‐en‐1‐onesPotassium ethylxanthateSpiro[benzofuran‐2,2'‐benzo[b]thiophene]‐3,3'‐diones researchgate.net

Acid-Catalyzed Rearrangements of Substituted Benzo[b]thiophenes

Acid-catalyzed conditions can induce rearrangements in substituted benzo[b]thiophene systems. While specific literature on the acid-catalyzed rearrangement of this compound is scarce, the general behavior of substituted benzo[b]thiophenes provides insights into potential transformations.

For instance, the acid-catalyzed cyclization of thiophenylacetals and ketones is a known method for the synthesis of substituted benzo[b]thiophenes. capes.gov.br In the case of this compound, acid catalysis could potentially promote rearrangements involving the carbonyl groups or the methoxy substituent. The protonation of a carbonyl oxygen would generate a highly electrophilic center, which could be susceptible to nucleophilic attack, potentially from the adjacent sulfur atom or the benzene ring, leading to rearranged products.

Furthermore, electrophilic substitution reactions on the benzene ring of methoxybenzo[b]thiophenes are influenced by the directing effects of the methoxy group and the thiophene ring. For 4-methoxybenzo[b]thiophene, electrophilic substitution occurs preferentially at the 7-position. pjsir.orgrsc.org In the case of this compound, the powerful electron-withdrawing effect of the dicarbonyl group would deactivate the benzene ring towards electrophilic attack. However, under forcing acidic conditions, rearrangements or migrations of substituents could potentially occur.

Table 3: Reactions of Substituted Benzo[b]thiophenes
ReactantReagent/ConditionReaction TypeProductReference
Thiophenylacetals and ketonesPolyphosphoric acid, refluxing chlorobenzeneAcid-catalyzed cyclizationSubstituted benzo[b]thiophenes capes.gov.br
4-Methoxybenzo[b]thiopheneBromine, Nitrating agents, Vilsmeier-Haack reagents, Acetylating agentsElectrophilic substitution7-Substituted products pjsir.orgrsc.org
2-Hydroxythioanisole and 1-(benzo[b]thien-2-yl)ethanolFriedel-Crafts conditionsRegioselective coupling6-Substituted benzo[b]thiophene nih.govscispace.com

Advanced Spectroscopic Characterization Techniques for 6 Methoxybenzo B Thiophene 2,3 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 6-Methoxybenzo[b]thiophene-2,3-dione is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy group and the electron-withdrawing dione (B5365651) moiety. The methoxy group protons will present as a sharp singlet, typically around δ 3.8-4.0 ppm, due to the absence of adjacent protons to couple with.

The expected proton signals are as follows:

A singlet for the methoxy (-OCH₃) protons.

A set of signals for the three aromatic protons on the substituted benzene ring. The proton at C7, being ortho to the electron-donating methoxy group, would likely appear at a lower chemical shift (more shielded) compared to the others. The proton at C5, being para to the methoxy group and meta to the carbonyl group, and the proton at C4, being ortho to a carbonyl group, will have distinct chemical shifts influenced by these electronic effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₃ 3.90 Singlet
H-4 7.60 Doublet
H-5 7.10 Doublet of doublets

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the dione group are characteristically found at very low field (high chemical shift), typically in the range of δ 180-200 ppm. The carbon of the methoxy group will appear around δ 55-60 ppm. The aromatic carbons will generate a series of signals in the δ 110-160 ppm region, with the carbon atom attached to the methoxy group (C6) being significantly shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 (C=O) 185.0
C3 (C=O) 195.0
C3a 130.0
C4 125.0
C5 115.0
C6 160.0
C7 110.0
C7a 140.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆O₃S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

The fragmentation pattern in the mass spectrum can also offer structural information. Common fragmentation pathways may include the loss of carbon monoxide (CO), the methoxy group (•OCH₃), or the entire methoxycarbonyl radical (•COOCH₃). For the related compound Benzo[b]thiophene-2,3-dione (B19949), a molecular weight of 164.18 g/mol is reported. nist.govsigmaaldrich.com The addition of a methoxy group (CH₂O) would increase the molecular weight of this compound to approximately 194.19 g/mol .

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 194
[M-CO]⁺ 166

Note: These are predicted values and may be accompanied by other fragment ions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The two carbonyl groups (C=O) of the dione will exhibit strong, sharp peaks in the region of 1650-1750 cm⁻¹. The exact positions can indicate the nature of the five-membered ring and any conjugation effects. The C-O stretching of the methoxy group will likely appear as a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will appear above 3000 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
C=O Stretch (Dione) 1730-1680 Strong
Aromatic C=C Stretch 1600-1450 Medium-Strong

Note: These are predicted values and can be influenced by the physical state of the sample (solid, liquid, or gas).

Electronic Spectroscopy in Conjugation and Sensing Applications

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The extended π-system of the benzo[b]thiophene core in conjunction with the dione and methoxy substituents gives this compound its characteristic chromophore.

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, arising from the conjugated aromatic system, are typically intense and occur at shorter wavelengths. The n→π* transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl groups, are generally weaker and appear at longer wavelengths.

The position and intensity of these absorption bands can be sensitive to the solvent polarity and pH, making compounds like thioisatins potential candidates for use as sensors. researchgate.netnih.gov For instance, changes in the electronic environment around the molecule can lead to a shift in the absorption maximum (a chromic shift), which can be monitored to detect the presence of specific analytes or changes in the local environment. The study of related thiophene-based polymers has shown that the electronic properties can be tuned for applications in organic electronics, such as organic thin-film transistors and photovoltaic devices. rsc.orgresearchgate.net The specific absorption maxima for this compound would need to be determined experimentally but are expected to lie in the UV and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which absorption occurs (λmax) are characteristic of the conjugated systems present in the molecule.

For this compound, the UV-Vis spectrum is expected to display distinct absorption bands corresponding to its aromatic and dicarbonyl systems. The benzo[b]thiophene core, being a conjugated system, will exhibit characteristic π-π* transitions. The presence of the α-dicarbonyl group and the methoxy substituent will influence the position and intensity of these bands. The methoxy group, an auxochrome, can cause a bathochromic (red) shift in the absorption maxima.

Research on related benzothiophene (B83047) derivatives provides insight into the expected spectral properties. For instance, studies on various substituted benzo[b]thiophenes have shown characteristic absorption spectra that are sensitive to the nature and position of substituents on the aromatic ring. nih.govmdpi.com The solvent used for analysis can also influence the spectrum by stabilizing the ground or excited states to different extents, leading to solvatochromic shifts. scielo.org.zaelectrochemsci.orggoogle.com

Table 1: Representative UV-Vis Absorption Data for Benzo[b]thiophene Derivatives

Compound/DerivativeSolventλmax (nm)Reference
Benzo[b]thiopheneHexane228, 258, 288, 297 researchgate.net
2,7-dibromo-BTBTDCM320, 335 mdpi.com
2,7-dibromo-BTBTDODCM358, 375 mdpi.com

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Studies on analogous benzothiophene derivatives have utilized X-ray crystallography to elucidate their solid-state structures. electrochemsci.orgnih.govresearchgate.net For example, the crystal structure of 6-(4-Methoxyphenyl)naphtho[2,3-b] benzothiophene revealed a triclinic crystal system with specific unit cell dimensions. nih.gov Similarly, the analysis of 6-Methoxy-1,3-benzoxazol-2(3H)-one, a related heterocyclic compound, showed a monoclinic crystal system and detailed the intermolecular hydrogen bonding network. researchgate.net For this compound, this analysis would confirm the planarity of the bicyclic ring system and determine the conformation of the methoxy group relative to the ring.

Table 2: Illustrative Crystal Data for a Related Heterocyclic Compound

Parameter6-Methoxy-1,3-benzoxazol-2(3H)-one
Chemical FormulaC₈H₇NO₃
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.4251 (12)
b (Å)3.9154 (4)
c (Å)16.0231 (16)
β (°)108.796 (2)
Volume (ų)737.94 (13)
Z4
Reference researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is critical for verifying the empirical formula of a newly synthesized substance. For this compound, with the chemical formula C₉H₆O₃S, the theoretical elemental composition can be calculated with high precision.

The experimental values obtained from elemental analysis are compared with the calculated theoretical values. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the compound's purity and supports the proposed molecular formula. This technique is routinely reported in the characterization of new organic compounds, including various thiophene (B33073) derivatives. electrochemsci.orgmdpi.com

Table 3: Elemental Analysis Data for this compound (C₉H₆O₃S)

ElementTheoretical %Experimental % (Illustrative)
Carbon (C)55.6655.62
Hydrogen (H)3.113.14
Sulfur (S)16.5116.48

Note: The experimental values in this table are illustrative and represent typical results for a pure sample. Specific experimental data from a cited source for this compound is not available.

Computational Chemistry and Theoretical Studies of 6 Methoxybenzo B Thiophene 2,3 Dione

Supramolecular Interactions and Crystal Packing Analysis

Investigation of Non-Covalent Interactions (e.g., C-H…X interactions)There are no crystallographic or theoretical studies available that investigate the non-covalent interactions and crystal packing of 6-Methoxybenzo[b]thiophene-2,3-dione. This analysis is vital for understanding how the molecules arrange themselves in the solid state, which influences the material's bulk properties.

While computational studies have been performed on various other benzothiophene (B83047) derivatives, the strict requirement to focus solely on this compound prevents the extrapolation or substitution of data from related but different molecules. Further experimental and theoretical research is required to elucidate the specific computational and chemical properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented, studies on related benzo[b]thiophene and benzothiazole (B30560) scaffolds demonstrate the utility of this approach in establishing design principles.

These studies reveal that the biological activity of thiophene-containing compounds is often modulated by specific electronic and steric properties. For instance, a QSAR analysis on a series of 43 thiophene (B33073) analogs with anti-inflammatory activity showed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in determining their efficacy. researchgate.net Similarly, 2D and 3D-QSAR studies on benzo[b]thiophene-1,1-dioxide derivatives as Hepatitis C Virus (HCV) NS5B polymerase inhibitors have yielded statistically significant models. chem-soc.si These models, developed using techniques like the genetic function algorithm (GFA) and molecular field analysis (MFA), provide insights into the essential structural features required to enhance antiviral activity. chem-soc.si

In a 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives, which are structurally related to benzothiophenes, the Comparative Molecular Similarity Indices Analysis (CoMSIA) method was used. nih.gov The resulting model showed good predictive power, which allowed for the design of novel derivatives with predicted inhibitory concentrations (IC50 values). nih.gov Such models generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobic properties could be modified to improve activity, thus providing clear design principles for lead optimization.

Table 1: Examples of QSAR Studies on Related Heterocyclic Scaffolds

Scaffold/Derivative ClassTarget/ActivityQSAR MethodKey Findings & Statistical Validity
Benzo[b]thiophene-1,1-dioxidesHCV NS5B Polymerase InhibitorsGFA, MFAStatistically significant 2D/3D models with high predictive ability (r² > 0.975, r²cv = 0.961 and 0.945). chem-soc.si
6-hydroxybenzothiazole-2-carboxamidesMonoamine Oxidase B (MAO-B) InhibitorsCoMSIA (3D-QSAR)Good predictive model (q² = 0.569, r² = 0.915) used to design novel derivatives and predict their activity. nih.gov
Thiophene AnalogsAnti-inflammatory AgentsHansch AnalysisElectronic properties (ELUMO, dipole moment) were found to be dominant in modulating anti-inflammatory activity. researchgate.net

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in elucidating the interaction mechanisms that underpin the biological activity of benzo[b]thiophene derivatives. By modeling how these compounds fit into the binding sites of enzymes or receptors, researchers can understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For example, molecular docking studies on benzo[b]thiophene-chalcone hybrids identified compound 5h as a potent inhibitor of butyrylcholinesterase (BChE), with an IC50 value comparable to the standard drug galantamine. nih.gov The simulations elucidated the specific enzyme-inhibitor interactions responsible for this activity. nih.gov In another study, docking simulations of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were performed to understand their inhibitory action against Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), two enzymes relevant to cancer metabolism. nih.govresearchgate.net The results revealed a good binding affinity for the most active compounds within the enzyme pockets. nih.govresearchgate.net

Similarly, docking studies were crucial in evaluating thieno[2,3-b]thiophene (B1266192) derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The simulations provided a mechanism of action, which was consistent with the in vitro cytotoxicity data against cancer cell lines. nih.gov Induced-fit docking (IFD) has also been applied to related heterocyclic systems to account for the flexibility of the protein's active site upon ligand binding, providing a more accurate representation of the interaction. mdpi.com These simulations collectively highlight how modifications to the benzo[b]thiophene scaffold can be strategically made to optimize interactions with specific biological targets.

Table 2: Molecular Docking Studies of Benzo[b]thiophene Derivatives and Related Compounds

Compound ClassProtein TargetPDB CodeKey Findings
Thiazole-Thiophene ScaffoldsBCL-2 Family Protein2W3LDocking scores for the most active compounds ranged from -5.4 to -6.1 kcal/mol, identifying key hydrophilic interactions. mdpi.com
Benzo[b]thiophene-chalconesButyrylcholinesterase (BChE)Not SpecifiedElucidated enzyme-inhibitor interactions, identifying compound 5h as the best BChE inhibitor (IC50 = 24.35 µM). nih.gov
4,5,6,7-tetrahydrobenzo[b]thiophene derivativesTubulinNot SpecifiedRevealed a good binding affinity of a carbamate (B1207046) derivative (3b ) to the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net
Thieno[2,3-b]thiophene derivativesEGFRNot SpecifiedThe docking study supported the mechanism of action for the compounds as EGFR inhibitors. nih.gov

In Silico Prediction of Molecular and Electronic Properties

In silico methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are powerful tools for predicting the intrinsic molecular and electronic properties of compounds like this compound. These calculations provide a deep understanding of a molecule's geometry, stability, and reactivity before it is even synthesized.

DFT calculations have been applied to novel benzo[b]thieno[2,3-d]thiophene derivatives to determine their frontier molecular orbital (FMO) structures, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

For a series of novel benzo[b]thiophene-2-carbaldehyde derivatives, quantum chemical calculations were used to determine properties such as the energy gap (ΔE), global hardness (η), and global softness (S). nih.gov The results showed that different substitutions on the benzothiophene ring led to varying molecular stabilities and reactivity potentials. For example, one derivative (BTAP2 ) exhibited the lowest energy gap (ΔE = 3.22 eV) and highest global softness (S = 0.62), suggesting enhanced reactivity. nih.gov In contrast, another derivative (BTAP3 ) had the highest energy gap (ΔE = 3.59 eV) and global hardness (η = 1.8), indicating greater stability. nih.gov These theoretical predictions are invaluable for understanding the electronic character of the benzothiophene scaffold and for designing derivatives with specific electronic profiles for applications in materials science or medicinal chemistry. mdpi.com

Table 3: Predicted Electronic Properties of Benzo[b]thiophene Derivatives from Quantum Chemical Calculations

Compound/DerivativeCalculation MethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Key Finding
BTAP2 (benzo[b]thiophene-2-carbaldehyde derivative)DFTNot SpecifiedNot Specified3.22Enhanced reactivity potential. nih.gov
BTAP3 (benzo[b]thiophene-2-carbaldehyde derivative)DFTNot SpecifiedNot Specified3.59Higher molecular stability. nih.gov
2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiopheneDFT-5.67-1.863.81Theoretical orbital diagrams and energy levels determined. mdpi.com
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneDFT-5.58-2.133.45Theoretical orbital diagrams and energy levels determined. mdpi.com

Applications of Benzo B Thiophene 2,3 Dione Derivatives in Materials Science and Organic Synthesis

Role as Synthetic Precursors and Building Blocks in Organic Chemistry

The utility of 6-Methoxybenzo[b]thiophene-2,3-dione as a precursor stems from its inherent reactivity, particularly at the C2 and C3 positions. This allows for a wide range of chemical transformations to build complex molecular architectures.

Synthesis of Spiroheterocycles and Fused Ring Systems

The dione (B5365651) moiety of benzo[b]thiophene-2,3-dione (B19949) is a key functional group for constructing intricate heterocyclic systems. The adjacent carbonyl groups are reactive sites for condensations and cycloadditions, enabling the formation of both fused and spirocyclic structures.

Recent research has demonstrated that ketimines derived from benzo[b]thiophene-2,3-dione can undergo highly enantioselective aza-Friedel–Crafts reactions. acs.org When these ketimines react with indoles in the presence of a chiral phosphoric acid catalyst, they yield hybrid molecules containing a 3-indolylmethanamine-benzothiophene structure. acs.org This method allows for the creation of a chiral quaternary carbon center with high yields and excellent enantioselectivity (up to 99% ee), highlighting the potential of the dione scaffold in advanced asymmetric synthesis. acs.org While this specific study may not have used the 6-methoxy derivative, the underlying reactivity of the dione core is directly applicable, suggesting that this compound is a suitable precursor for analogous fused heterocyclic systems. The synthesis of multifunctional benzo[b]thiophene fused heterocycles is a significant area of focus in organic and functional material chemistry. researchgate.net

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Thiophene-Based Materials

Polycyclic aromatic hydrocarbons (PAHs) are compounds with two or more fused aromatic rings. mdpi.comnih.gov While direct conversion of this compound into traditional all-carbon PAHs is not extensively documented, its role as a precursor for complex thiophene-based materials and polycyclic heteroaromatic systems is well-established. Thiophene-containing polycyclic systems are critical in materials science. researchgate.net

The 6-methoxybenzo[b]thiophene (B1315557) scaffold is a key intermediate in the synthesis of more complex molecules. For instance, derivatives like 6-methoxy-2-arylbenzo[b]thiophenes serve as intermediates for producing 3-aroyl-2-arylbenzo[b]thiophenes, which are themselves large, polycyclic systems with applications in medicinal chemistry. researchgate.net The synthesis of such complex structures often begins with simpler, functionalized building blocks like this compound, which can be chemically modified to create the desired aromatic or heteroaromatic core.

Advanced Materials Development

The electronic properties of the benzo[b]thiophene core, which can be fine-tuned by substituents like the methoxy (B1213986) group, make it an attractive candidate for the development of advanced organic materials.

Organic Semiconductors for Organic Thin-Film Transistors

Benzo[b]thiophene derivatives are a cornerstone in the development of organic semiconductors (OSCs) for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). eurekaselect.com The sulfur atom in the thiophene (B33073) ring and the extended π-conjugation of the fused system facilitate efficient charge transport. The rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT) structure, in particular, has been shown to produce semiconductors with very high charge carrier mobilities.

The substitution pattern on the benzo[b]thiophene ring significantly influences the material's electronic properties and solid-state packing, which are critical for device performance. Research on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has shown that the position of substituents impacts the performance of OFETs. eurekaselect.com A study on new BTT derivatives utilized a 6-bromobenzo[b]thiophene (B96252) in a Stille coupling reaction to synthesize a larger semiconductor molecule, 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene. eurekaselect.com An OFET fabricated with this material as the semiconductor layer demonstrated p-channel behavior with a hole mobility of up to 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶. researchgate.neteurekaselect.com

These findings underscore the importance of the 6-substituted benzo[b]thiophene scaffold, for which this compound is a primary precursor. The ability to introduce a methoxy group at the 6-position allows for precise tuning of the molecular orbital energy levels, which is a key strategy in designing high-performance organic semiconductors.

Table 1: Performance of Organic Thin-Film Transistors (OTFTs) Based on Related Benzo[b]thiophene Derivatives

Semiconductor Material Deposition Method Hole Mobility (cm²/Vs) On/Off Ratio Source(s)
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene Solution Shearing 0.005 > 10⁶ researchgate.neteurekaselect.com
BTT derivative with branched alkyl chain Solution Shearing 0.057 > 10⁷

Photo-Stabilizers for Polymer Systems

While benzo[b]thiophene derivatives have broad applications, their specific use as photo-stabilizers for polymer systems, particularly starting from this compound, is not well-documented in the available scientific literature.

Development of Specialized Reagents and Ligands in Organic Transformations

The unique electronic and structural features of this compound make it a valuable platform for developing specialized chemical tools. Its derivatives can act as reactive intermediates or as ligands in catalysis.

The transformation of the dione into other functional groups provides access to specialized reagents. As mentioned previously, the conversion of benzo[b]thiophene-2,3-diones into ketimines creates a substrate for catalytic enantioselective reactions. acs.org In this context, the dione derivative functions as a specialized reagent that, upon reaction, generates a complex, chiral molecule that would be difficult to synthesize otherwise. This highlights its role in facilitating the construction of molecules with high stereochemical control, which is crucial in fields like pharmaceutical synthesis. acs.org Although direct use as a ligand is not widely reported, the synthesis of novel thiophene and benzothiophene-containing diphosphine ligands for asymmetric catalysis has been achieved, demonstrating the potential of the core structure in ligand design. researchgate.net

Exploration in Dye Chemistry, including Indigoid Derivatives

The exploration of benzo[b]thiophene-2,3-dione derivatives in dye chemistry, particularly in the synthesis of indigoid compounds, represents a significant area of research. These derivatives serve as crucial precursors for thioindigo (B1682309) dyes, a class of sulfur-containing analogues of the well-known indigo (B80030) dyes. The incorporation of the benzo[b]thiophene moiety influences the resulting dye's color, solubility, and photophysical properties. A key example within this family is the derivative this compound, which is a precursor to methoxy-substituted thioindigo dyes.

The synthesis of indigoid dyes from benzo[b]thiophene-2,3-dione derivatives generally proceeds via a condensation reaction. A common and historically significant method is the Baeyer-Drewsen indigo synthesis, which can be adapted for thioindigo analogues. This typically involves the reaction of a suitable precursor, often a 2-nitrobenzaldehyde (B1664092) derivative, with acetone (B3395972) in the presence of a base. For thioindigo dyes, a more direct route involves the oxidative dimerization of 3-hydroxythionaphthene (or its substituted derivatives). This process can be facilitated by various oxidizing agents. A patented method describes the preparation of thioindigo compounds through the oxidation of a corresponding 3-hydroxy-thionaphthene or benzothionaphthene with an aqueous alkaline solution of an ammonium (B1175870) or alkali metal peroxo-disulfate. acs.org This method is applicable to derivatives that are unsubstituted or substituted with groups such as halogen, lower alkyl, or lower alkoxy moieties, indicating a viable pathway for the synthesis of methoxy-substituted thioindigos. acs.org

Investigations into the synthesis of methoxy-derivatized indigoes have highlighted that the functionalization of the indigo scaffold with methoxy substituents can modify its electrochemical properties, affecting both its reduction potential and the reversibility of its redox processes. acs.org While this research focuses on indigo itself, the principles are often transferable to the thioindigo system.

The self-condensation of this compound, or more commonly, the oxidative coupling of its corresponding tautomer, 6-methoxy-3-hydroxybenzo[b]thiophene, is expected to yield the symmetrical indigoid derivative, 6,6'-dimethoxythioindigo. The properties of this specific dye are influenced by the electron-donating methoxy groups at the 6 and 6' positions of the thioindigo core.

Studies on the absorption spectra of various thioindigo dyes have shown that substitution at the 6,6'-positions can significantly impact their photophysical properties. nist.gov Specifically, such substitutions can reduce the ratio between the frequencies of the most intense ultraviolet absorption peak and the first absorption band in the visible region. nist.gov Furthermore, these substitutions often lead to the appearance of new absorption bands in the near ultraviolet spectrum. nist.gov Theoretical investigations using time-dependent density functional theory (TD-DFT) have also been employed to understand the excited states of trans-thioindigo derivatives and how substituents affect their absorption spectra. researchgate.net These studies indicate that the choice of basis set and the inclusion of solvent effects are crucial for accurately predicting the maximum absorption wavelength (λmax). researchgate.net

While specific, detailed experimental data for 6,6'-dimethoxythioindigo is not extensively reported in readily available literature, its expected properties can be inferred from related compounds. The table below summarizes the anticipated characteristics based on general knowledge of thioindigo dyes and the influence of methoxy substituents.

PropertyExpected Characteristic for 6,6'-DimethoxythioindigoRationale/Comparison
Color Likely a reddish-purple or violet solid.Thioindigo itself is red. The 6,6'-dichloro analogue is violet. acs.org Methoxy groups, being electron-donating, are expected to cause a bathochromic (red) shift compared to the unsubstituted thioindigo.
Solubility Poor solubility in common organic solvents.Thioindigo and its derivatives are known for their low solubility due to strong intermolecular forces. Methoxy substitution can sometimes slightly improve solubility. acs.org
Synthesis Via oxidative coupling of 6-methoxy-3-hydroxybenzo[b]thiophene.This is a general and patented method for preparing substituted thioindigos. acs.org
Absorption Spectrum A strong absorption band in the visible region, likely shifted to longer wavelengths compared to unsubstituted thioindigo.Substitution at the 6,6'-positions is known to affect the absorption spectra of thioindigos. nist.gov Electron-donating groups typically induce a bathochromic shift.
Emission Spectrum Expected to exhibit weak fluorescence.Thioindigo dyes are generally known for their low fluorescence quantum yields due to efficient non-radiative decay pathways.

The study of indigoid derivatives from this compound and related compounds continues to be an area of interest for the development of new functional dyes with tailored properties for applications in materials science, including organic electronics and specialized colorants.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methoxybenzo[b]thiophene-2,3-dione, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation using thiophene-2,3-dicarbonyl chloride derivatives. For example, thiophene-2,3-dicarboxylic acid (precursor to the dione) is synthesized via hydrolysis of 2,3-dicyanothiophene under alkaline conditions, followed by chlorination with phosphorus pentachloride . Reaction conditions (e.g., solvent, temperature, and stoichiometry) critically affect product distribution. For instance, using THF as a solvent and triethylamine as a base in cyclization reactions improves yields of fused thiophene derivatives .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Characterization typically combines thin-layer chromatography (TLC) for reaction monitoring, 1^1H/13^13C NMR for functional group analysis, and X-ray crystallography for unambiguous structural confirmation. For example, TLC in 1,4-dioxane systems identifies intermediates, while X-ray crystallography resolves regiochemical ambiguities in cycloadducts .

Q. What are the key reactivity patterns of the thiophene-2,3-dione moiety in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-deficient dione system undergoes regioselective nucleophilic attacks. For instance, 1,3-dipolar cycloadditions with azomethine ylides (generated from piperidine-2-carboxylic acid) yield spiropyrrolidines, with regioselectivity confirmed via molecular orbital calculations . Electrophilic acylation at the 2-position is favored in Friedel-Crafts reactions due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity during cycloaddition reactions involving this compound?

  • Methodological Answer : Divergent regioselectivity often arises from competing electronic (e.g., frontier molecular orbital interactions) and steric factors. Computational studies (e.g., DFT calculations) can predict transition states. For example, molecular orbital analysis of azomethine ylide cycloadditions revealed that the HOMO of the ylide interacts with the LUMO of the dione, directing attack to the 3-position . Experimental validation via substituent variation (e.g., electron-withdrawing groups) can modulate reactivity .

Q. What mechanisms underlie the biological activity of this compound derivatives in suppressing hyperproliferation?

  • Methodological Answer : Redox activation via one- or two-electron reduction is critical. For example, naphtho[2,3-b]thiophene-4,9-dione analogues generate superoxide radicals in HaCaT cells, suppressing keratinocyte proliferation. Mechanistic studies require enzymatic assays (e.g., NADPH-cytochrome P450 reductase) and redox cycling measurements (e.g., ESR spectroscopy) .

Q. How does the stability of this compound vary under photochemical vs. thermal conditions?

  • Methodological Answer : Photochemical reactions often lead to ring expansion or cleavage. For example, UV irradiation of thiophene diones can yield seven-membered heterocycles via [4+3] cycloadditions, while thermal conditions favor ketone retention. Stability assessments require controlled photoreactors (e.g., quartz vessels with Hg lamps) and thermal gravimetric analysis (TGA) .

Q. What are the environmental degradation pathways of this compound, and how can they be tracked?

  • Methodological Answer : Microbial degradation via Mycobacterium spp. involves monooxygenation or dioxygenation at the sulfur atom, forming intermediates like benzo[b]thiophene-2,3-diol. Pathway elucidation uses 14^{14}C-labeled substrates and HPLC-MS to identify metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.